Thiamylal

概要

説明

チオペンタルは、1950年代に発明されたバルビツール酸誘導体です。 鎮静、抗けいれん、催眠効果があり、主に全身麻酔の誘導や、他の麻酔薬の副作用を打ち消すための抗けいれん薬として使用されます . チオペンタルは静脈注射で投与され、作用時間の短さで知られています .

準備方法

チオペンタルは、チオバルビツール酸誘導体の形成を含む一連の化学反応によって合成できます。 合成経路は通常、次の手順を含みます。

バルビツール酸コアの形成: これは、尿素とマロン酸誘導体の縮合を含みます。

チオール基の導入: バルビツール酸コアの酸素原子は、硫黄原子に置き換わり、チオバルビツール酸を形成します。

チオペンタルの工業的生産方法は、同様の合成経路を使用しますが、大規模生産に最適化されており、最終製品の高収率と純度を保証します。

化学反応の分析

チオペンタルは、次のようないくつかのタイプの化学反応を起こします。

酸化: チオペンタルは、スルホキシドとスルホンを形成するために酸化することができます。

還元: 還元反応は、チオペンタルを対応するチオール誘導体に変換することができます。

置換: チオペンタルは、特にチオール基で求核置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、求核剤(ハロアルカンなど)があります。 これらの反応から生成される主な生成物には、スルホキシド、スルホン、およびさまざまな置換誘導体が含まれます .

科学研究への応用

チオペンタルは、幅広い科学研究への応用があります。

化学: チオペンタルは、バルビツール酸とその誘導体に関する研究のモデル化合物として使用されます。

生物学: 鎮静作用と抗けいれん作用があるため、中枢神経系の研究に使用されます。

医学: チオペンタルは、麻酔効果とけいれんの管理における役割について、臨床研究で使用されています。

科学的研究の応用

Anesthesia Induction

Thiamylal is frequently used for the induction of general anesthesia. It allows for a quick transition from consciousness to an anesthetized state, making it ideal for short surgical procedures.

- Dosage : Typical dosages range from 200 to 300 mg for adults, depending on the patient's weight and health status.

- Mechanism : By binding to GABA-A receptors, this compound increases chloride ion influx, leading to neuronal hyperpolarization and decreased excitability.

Sedation in Pediatric Procedures

Recent studies have highlighted this compound's effectiveness in providing sedation during pediatric procedures such as colonoscopies.

Case Study: this compound vs. Midazolam in Pediatric Colonoscopy

A study involving 60 children compared this compound with midazolam for sedation during colonoscopy:

| Parameter | This compound Group | Midazolam Group | p-value |

|---|---|---|---|

| Successful Sedation (%) | 90.6% | 64.3% | 0.03 |

| Median Procedure Time (min) | 31 | 30 | 0.92 |

| Adverse Events (%) | 22% | 25% | N/A |

The results indicated that this compound provided a significantly higher success rate without mid-awakening compared to midazolam, demonstrating its efficacy and safety in pediatric sedation .

Euthanasia in Laboratory Animals

This compound has also been evaluated as a euthanasia agent for laboratory mice, particularly following the discontinuation of other barbiturates like pentobarbital sodium.

Study Findings on Euthanasia

A study assessed this compound sodium's effectiveness as a euthanasia drug:

- Dosage : Effective at dosages of 200 mg/kg or more.

- Effects : Induced rapid unconsciousness comparable to pentobarbital.

- Hematological Impact : Notable changes included decreased blood chloride and calcium levels and increased liver enzyme markers (aspartate aminotransferase and alanine aminotransferase), suggesting potential hepatic damage at high doses .

Therapeutic Uses

Beyond anesthesia and euthanasia, this compound is employed in managing tension headaches and migraines when combined with analgesics like acetaminophen or aspirin. Its sedative effects help alleviate pain by inducing relaxation.

Safety Profile

While this compound is effective, its safety profile must be considered:

- Adverse Effects : Common adverse effects include respiratory depression, hypotension, and potential liver function impairment with prolonged use.

- Monitoring : Continuous monitoring of vital signs is recommended during administration to mitigate risks associated with CNS depression.

作用機序

チオペンタルは、γ-アミノ酪酸(GABA)A受容体の塩化物イオンチャネルに関連する特定の部位に結合することにより、その効果を発揮します。 この結合は、塩化物イオンチャネルが開いている時間を延長し、それにより視床におけるGABAのシナプス後抑制効果が長引きます。 これは、チオペンタルの鎮静作用と催眠作用をもたらします .

類似化合物との比較

チオペンタルは、セコバルビタールやチオペンタルなどの他のバルビツール酸と似ています。 アリル基とメチルブチル基を含む特定の化学構造により、独特です。 この構造は、迅速な発症と短時間作用などの独特の薬物動態特性に貢献しています .

類似化合物

セコバルビタール: 鎮静作用と催眠作用のために使用される別のバルビツール酸です。

チオペンタル: 麻酔の誘導に使用されるバルビツール酸です。

ペントバルビタール: 鎮静作用と抗けいれん作用のために使用されます.

生物活性

Thiamylal, a barbiturate anesthetic, is primarily utilized for the induction of general anesthesia and sedation. Its biological activity is characterized by its interactions with the central nervous system (CNS), particularly through its modulation of gamma-aminobutyric acid (GABA) receptors. This article delves into the pharmacodynamics, clinical applications, case studies, and research findings related to this compound.

This compound functions as a CNS depressant by binding to GABA-A receptors, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The specific actions include:

- GABA-A Receptor Modulation : this compound increases the duration that the chloride ion channel remains open when GABA binds, thereby prolonging its inhibitory effect .

- Potassium Channel Inhibition : It also inhibits ATP-sensitive inward rectifier potassium channels, contributing to its sedative properties .

Pharmacokinetics

Clinical Applications

This compound is employed in various medical settings, notably:

- General Anesthesia : Used for rapid induction due to its quick onset and short duration of action.

- Sedation in Pediatric Procedures : A study comparing this compound with midazolam for pediatric colonoscopy showed a higher success rate without mid-awakening (90.6% vs. 64.3%) when using this compound .

Table 1: Comparison of this compound and Midazolam in Pediatric Sedation

| Outcome | This compound Group (n=32) | Midazolam Group (n=28) | p-value |

|---|---|---|---|

| Successful CS without mid-awakening | 29 (90.6%) | 18 (64.3%) | 0.03 |

| Median Procedure Time (min) | 31 | 30 | 0.92 |

| Median Recovery Time (min) | 40 | 37 | 0.70 |

| Adverse Events (%) | 22 | 25 | N.S. |

Case Studies and Research Findings

-

Pediatric Colonoscopy Study :

A retrospective study involving 60 children demonstrated that this compound was effective for sedation during colonoscopy procedures without significant adverse effects or prolonged recovery times . -

Febrile Refractory Status Epilepticus :

In a cohort study examining the use of this compound for treating refractory seizures in children, it was found to be effective with no severe adverse events reported . -

Artificial Abortion and Endometritis :

Historical data on this compound's use in artificial abortion indicated its effectiveness as an anesthetic in gynecological procedures, highlighting its versatility beyond general anesthesia applications .

Adverse Effects

While generally considered safe when used appropriately, this compound can lead to several adverse effects including:

- Respiratory depression

- Hypotension

- Allergic reactions

The incidence of these effects appears comparable to other sedatives like midazolam, with no severe complications reported in recent studies .

特性

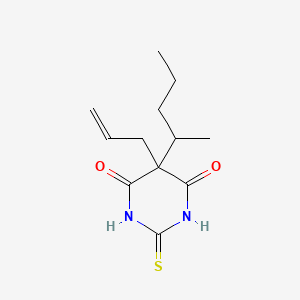

IUPAC Name |

5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOMZPUITCYLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048441 | |

| Record name | Thiamylal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiamylal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.06e-02 g/L | |

| Record name | Thiamylal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamylal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thiamylal binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |

| Record name | Thiamylal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

77-27-0 | |

| Record name | Thiamylal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamylal [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamylal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiamylal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamylal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMYLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01T23W89FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiamylal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132-133 °C, 132 - 133 °C | |

| Record name | Thiamylal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamylal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。